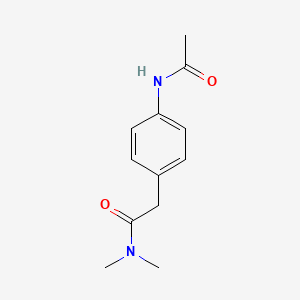![molecular formula C17H17BrN2O2 B6538929 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060281-79-9](/img/structure/B6538929.png)
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C16H17BrN2O2. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a dimethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Similar compounds have been known to target benzylic positions in biochemical reactions .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .
Biochemical Pathways
The compound likely affects the biochemical pathways involving free radical bromination, nucleophilic substitution, and oxidation . The removal of a hydrogen atom at the benzylic position can lead to various downstream effects, including the formation of resonance-stabilized radicals .
Pharmacokinetics
Similar compounds are known to undergo protodeboronation, a process that could influence their bioavailability .
Result of Action
The removal of a hydrogen atom at the benzylic position can lead to the formation of resonance-stabilized radicals, which could potentially affect cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving solvents like dimethylformamide (DMF) and bases like sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce corresponding oxides or amines.
科学的研究の応用
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethylphenyl) 2-bromobenzamide: Similar in structure but with different substituents on the benzene ring.
4-bromo-N-(4-dimethylaminophenyl)benzamide: Another brominated benzamide with a dimethylamino group.
Uniqueness
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-bromo-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGASHIZCITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B6538851.png)
![2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538858.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B6538876.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538879.png)
![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide](/img/structure/B6538893.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)
![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)
![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)
![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)
